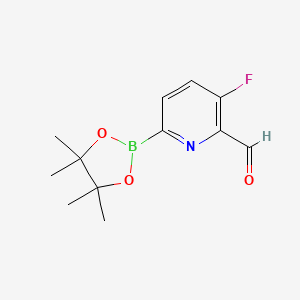
(R)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanophenyl group, and an ethylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate typically involves the reaction of ®-1-(4-cyanophenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve ®-1-(4-cyanophenyl)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield ®-1-(4-cyanophenyl)ethanol and tert-butyl alcohol.
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Hydrolysis: ®-1-(4-cyanophenyl)ethanol and tert-butyl alcohol.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various alkyl or aryl-substituted carbamates.
Applications De Recherche Scientifique
®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or anti-inflammatory properties.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Chemical Synthesis: The compound can be employed as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate: The enantiomer of the compound with similar chemical properties but different biological activity.
tert-butyl (1-(4-cyanophenyl)ethyl)carbamate: The racemic mixture containing both ® and (S) enantiomers.
tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate: A similar compound with a methoxy group instead of a cyano group.
Uniqueness
®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is unique due to its specific stereochemistry and the presence of the cyanophenyl group. The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer or the racemic mixture. The cyanophenyl group also imparts distinct chemical properties, such as increased reactivity and potential for further functionalization.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-1-(4-cyanophenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m1/s1 |
Clé InChI |
SYCYTDVODOGBBU-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)
![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
![5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B11756816.png)
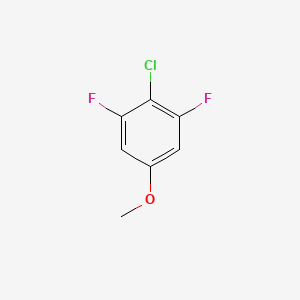
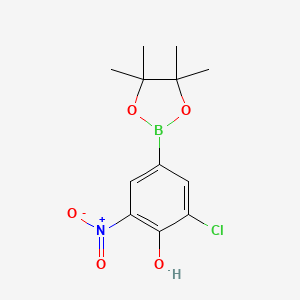

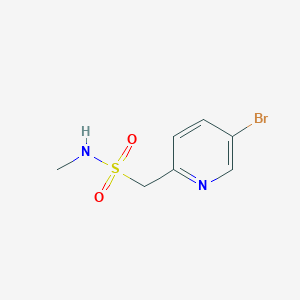

![[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate](/img/structure/B11756840.png)
![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B11756841.png)
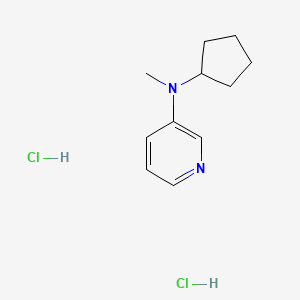
![[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756851.png)
![9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11756853.png)
